molecular formula C17H16ClNO4 B12989038 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide

2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide

Cat. No.: B12989038
M. Wt: 333.8 g/mol
InChI Key: JALBMXKDWYJPAS-UHFFFAOYSA-N
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Description

2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a chloro, formyl, methoxy, and phenoxy group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 5-Chloro-2-methoxyphenol, p-toluidine, and acetic anhydride.

    Step 1: Formylation of 5-Chloro-2-methoxyphenol to introduce the formyl group.

    Step 2: Reaction with p-toluidine to form the amide bond.

    Step 3: Acetylation to complete the synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(5-Chloro-4-carboxy-2-methoxyphenoxy)-N-(p-tolyl)acetamide.

    Reduction: 2-(5-Chloro-4-hydroxymethyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The formyl and chloro groups could play a role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide: Lacks the p-tolyl group.

    N-(p-tolyl)acetamide: Lacks the phenoxy and formyl groups.

    2-(5-Chloro-2-methoxyphenoxy)-N-(p-tolyl)acetamide: Lacks the formyl group.

Uniqueness

2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide is unique due to the combination of its functional groups, which can confer specific chemical reactivity and potential biological activity not found in similar compounds.

Properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

2-(5-chloro-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H16ClNO4/c1-11-3-5-13(6-4-11)19-17(21)10-23-16-8-14(18)12(9-20)7-15(16)22-2/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

JALBMXKDWYJPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Cl)C=O)OC

Origin of Product

United States

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